3-iodo-4-methoxy-N-phenylbenzamide
Description
3-Iodo-4-methoxy-N-phenylbenzamide (CAS: 349622-34-0) is a benzamide derivative characterized by an iodine atom at the 3-position, a methoxy group at the 4-position of the benzene ring, and an N-phenyl substitution. Its molecular formula is C₁₇H₁₄IN₃O₄S₂, with a molar mass of 515.35 g/mol . The methoxy group contributes to solubility and electronic effects, while the thiazole sulfamoyl moiety in its structure (as seen in synonyms like 3-iodo-4-methoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide) suggests possible bioactivity in enzyme inhibition or receptor targeting .
Properties
Molecular Formula |
C14H12INO2 |
|---|---|
Molecular Weight |
353.15 g/mol |
IUPAC Name |
3-iodo-4-methoxy-N-phenylbenzamide |
InChI |
InChI=1S/C14H12INO2/c1-18-13-8-7-10(9-12(13)15)14(17)16-11-5-3-2-4-6-11/h2-9H,1H3,(H,16,17) |
InChI Key |
YMIFAZRNKHWOJW-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2)I |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Benzamide Derivatives
Table 1: Structural and Functional Comparison of 3-Iodo-4-Methoxy-N-Phenylbenzamide and Analogues
Key Comparative Analyses
Substituent Effects on Reactivity and Bioactivity Iodine vs. Methoxy Group: The methoxy substituent in this compound improves solubility compared to non-polar methyl groups (e.g., 4-methoxy-N-(3-methylphenyl)benzamide) but may reduce metabolic stability . Sulfonamide vs.
Spectroscopic and Crystallographic Findings
- X-ray studies of 2-Chloro-N-(4-chloro-3-iodophenyl)-4-(methylsulfonyl)benzamide revealed a planar benzamide core with dihedral angles of 4.5° between aromatic rings, critical for understanding π-π stacking interactions in drug design .
- Fluorescence studies on 4-methoxy-N-(3-methylphenyl)benzamide demonstrated emission maxima at 420 nm, suggesting utility as a fluorescent probe .
Biological and Pharmacological Insights
- The imidazole and trifluoromethyl groups in 3-Iodo-4-methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]benzamide are associated with kinase inhibition, a feature absent in the methoxy-iodo analogue .
- Benzamides with sulfonamide/sulfamoyl groups (e.g., This compound ) are often explored as protease inhibitors or antibacterials, while halogenated derivatives (e.g., chloro-iodo compounds) show herbicidal or fungicidal activity .
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